molecular formula C10H15NS B13525643 5-Methyl-2-(3-thienyl)piperidine

5-Methyl-2-(3-thienyl)piperidine

Cat. No.: B13525643
M. Wt: 181.30 g/mol
InChI Key: ZULNJZVTWLSRIE-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-thienyl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thienyl group The piperidine ring is a six-membered ring containing one nitrogen atom, while the thienyl group is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-thienyl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the thienyl and methyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-thiophenecarboxaldehyde with 2-methylpiperidine in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-thienyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

5-Methyl-2-(3-thienyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-thienyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thienyl group can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Thienyl)piperidine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    5-Methylpiperidine: Lacks the thienyl group, resulting in different properties and applications.

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene share the thienyl ring but differ in the rest of the structure.

Uniqueness

5-Methyl-2-(3-thienyl)piperidine is unique due to the combination of the piperidine ring with both a methyl and a thienyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

5-methyl-2-thiophen-3-ylpiperidine

InChI

InChI=1S/C10H15NS/c1-8-2-3-10(11-6-8)9-4-5-12-7-9/h4-5,7-8,10-11H,2-3,6H2,1H3

InChI Key

ZULNJZVTWLSRIE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NC1)C2=CSC=C2

Origin of Product

United States

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